molecular formula C14H12N4O2S B2516048 N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1251558-04-9

N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No. B2516048
CAS RN: 1251558-04-9
M. Wt: 300.34
InChI Key: PRMMRUBSGCHLKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been shown to afford the respective organo-carboxamide ruthenium(II) complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . For example, the solid-state structures of complexes Ru1, Ru2, and Ru4 confirm distorted octahedral geometries around the Ru(II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh3/CO/H/Cl) .


Chemical Reactions Analysis

Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors have been shown to afford the respective organo-carboxamide ruthenium(II) complexes . These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the yield, melting point, and NMR data of some compounds have been reported .

Scientific Research Applications

Cytotoxicity

These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549, MCF7-MDR, and HT1080 . This suggests that they could be used in the development of potential anticancer drugs.

Antimicrobial Activity

Most of these compounds exhibited moderate inhibitory effects on the growth of Staphyllococcus aureus and some other fungi . This indicates their potential use in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Some synthesized compounds have shown significant anti-inflammatory and analgesic activities . This suggests their potential use in the development of new anti-inflammatory and analgesic drugs.

Antioxidant Activity

The antioxidant activity of these compounds has been evaluated, with some showing high inhibition percentages . This suggests their potential use in the development of new antioxidant drugs.

Antitubercular Activity

New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . This suggests their potential use in the development of new antitubercular drugs.

Synthesis of New Drug Molecules

The thiazole ring, which is part of these compounds, has been used to synthesize new compounds with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Metal Chelation

These compounds have been used in the synthesis of metal chelates, which have shown strong antimicrobial action . This suggests their potential use in the development of new antimicrobial drugs.

Biological Activity Study

Thiazolidine derivatives, which are structurally similar to these compounds, have broad applicability in medicinal chemistry, having anti-cancer, anti-HIV, and other important biological activities . This suggests their potential use in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the anti-inflammatory activity of some compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Safety and Hazards

Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMMRUBSGCHLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide

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